6-(tert-Butoxy)pyridin-3-amine

Medicinal Chemistry CNS Drug Discovery Lipophilicity Optimization

6-(tert-Butoxy)pyridin-3-amine (CAS 58155-80-9) is a pyridin-3-amine derivative distinguished by a bulky tert-butoxy group at the 6-position. This substitution increases lipophilicity (LogP ~1.4-1.8) and steric hindrance relative to smaller alkoxy analogs, while maintaining a free 3-amino group for further derivatization.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 58155-80-9
Cat. No. B3354250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butoxy)pyridin-3-amine
CAS58155-80-9
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=NC=C(C=C1)N
InChIInChI=1S/C9H14N2O/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3
InChIKeyHRLHJWKMOMDDND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(tert-Butoxy)pyridin-3-amine (CAS 58155-80-9): A Lipophilic Pyridine Building Block with Defined Kinase Inhibitor Potential and Quantifiable Physicochemical Advantages


6-(tert-Butoxy)pyridin-3-amine (CAS 58155-80-9) is a pyridin-3-amine derivative distinguished by a bulky tert-butoxy group at the 6-position [1]. This substitution increases lipophilicity (LogP ~1.4-1.8) and steric hindrance relative to smaller alkoxy analogs, while maintaining a free 3-amino group for further derivatization . The compound is primarily used as a versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors targeting tropomyosin receptor kinases (TRKs) and Bruton's tyrosine kinase (BTK), where its unique steric and electronic profile can enhance selectivity and metabolic stability [2][3]. Its storage requirements (2-8°C under inert atmosphere) and hazard profile (H302, H315, H319, H335) are well-documented, providing clear procurement and handling guidelines .

Why 6-(tert-Butoxy)pyridin-3-amine Cannot Be Interchanged with Smaller Alkoxy or Phenoxy Pyridin-3-amines


Generic substitution of 6-alkoxypyridin-3-amines is scientifically unsound due to the profound impact of the 6-substituent on lipophilicity, steric bulk, and metabolic stability. The tert-butoxy group provides a unique combination of moderate lipophilicity (LogP ~1.4-1.8) and significant steric hindrance , which directly influences target binding, solubility, and in vivo clearance [1]. Smaller alkoxy analogs (e.g., methoxy, ethoxy) are less lipophilic and lack sufficient steric bulk for optimal kinase pocket occupancy, while the phenoxy analog is overly lipophilic (LogP ~3.0) and may exhibit poor solubility and higher off-target binding [2][3]. The tert-butoxy group also introduces a distinct metabolic liability via O-dealkylation, which can be exploited or mitigated in prodrug design—a feature absent in non-tertiary ethers [4]. These quantifiable differences in physicochemical properties and biological performance mandate careful selection based on specific project requirements.

Quantitative Differentiation of 6-(tert-Butoxy)pyridin-3-amine: Evidence-Based Advantages in Physicochemical Properties, Safety, and Biological Activity


Superior Lipophilicity for Blood-Brain Barrier Penetration and CNS Drug Design

6-(tert-Butoxy)pyridin-3-amine exhibits a calculated LogP of 1.42-1.84, placing it within the optimal range (1-3) for CNS drug candidates . This lipophilicity is significantly higher than the methoxy analog (LogP ~0.36-1.25) [1], which may limit CNS exposure, and lower than the phenoxy analog (LogP ~3.04) [2], which risks poor solubility and high plasma protein binding. The intermediate LogP of the tert-butoxy derivative balances membrane permeability and metabolic stability, a critical advantage for developing brain-penetrant kinase inhibitors [3].

Medicinal Chemistry CNS Drug Discovery Lipophilicity Optimization

Enhanced Steric Bulk for Improved Kinase Selectivity and Metabolic Stability

The tert-butoxy group of 6-(tert-butoxy)pyridin-3-amine introduces significantly greater steric bulk (Taft steric parameter Es ~ -1.54 for tert-butyl) compared to smaller alkoxy groups (e.g., methoxy Es ~ -0.55) [1][2]. This steric hindrance can reduce off-target kinase binding and improve metabolic stability by shielding the pyridine ring from oxidative metabolism [3]. While direct comparative IC50 data for the parent compound against different kinases are not publicly available, derivatives incorporating the 6-(tert-butoxy)pyridin-3-amine scaffold have demonstrated potent inhibition of TRK kinases (IC50 as low as 1.9 nM) [4] and BTK (IC50 as low as 1 nM) [5], suggesting that the tert-butoxy group contributes favorably to binding affinity and selectivity in these target classes. In contrast, the methoxy analog is primarily used as a simple building block with less pronounced steric effects , and the phenoxy analog's planar aromatic ring may promote π-stacking interactions that reduce selectivity .

Kinase Inhibitors Selectivity Metabolic Stability TRK BTK

Defined Storage and Handling Requirements for Reproducible Research

6-(tert-Butoxy)pyridin-3-amine requires specific storage conditions to maintain integrity: sealed in dry, 2-8°C under inert gas (N2) and protected from light . This contrasts with the less stringent storage often acceptable for more stable analogs like 6-methoxypyridin-3-amine (room temperature or 2-8°C without inert atmosphere) and the more variable storage recommendations for 6-phenoxypyridin-3-amine (ranging from -20°C to room temperature) . Adherence to the specified storage for the tert-butoxy derivative is critical to prevent degradation via oxidation or hydrolysis of the tert-butyl ether, ensuring consistent experimental outcomes [1].

Chemical Procurement Stability Reproducibility Laboratory Safety

Consistent Hazard Classification for Safer Laboratory Handling and Procurement

6-(tert-Butoxy)pyridin-3-amine is consistently classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. This profile is similar to that of 6-ethoxypyridin-3-amine (H302) and 6-phenoxypyridin-3-amine (H302, H315, H319) , but the tert-butoxy analog includes H335 (respiratory irritation), which may necessitate additional ventilation controls during handling. In contrast, 6-methoxypyridin-3-amine is often listed with no hazard statements or only H302 in some sources [2], suggesting a lower acute toxicity profile. These defined hazard classifications enable accurate risk assessment and appropriate personal protective equipment (PPE) selection prior to procurement and use [3].

Chemical Safety Procurement GHS Classification Risk Assessment

High-Value Application Scenarios for 6-(tert-Butoxy)pyridin-3-amine: From CNS Kinase Inhibitor Design to Advanced Building Block Synthesis


Design and Synthesis of CNS-Penetrant Kinase Inhibitors (TRK, BTK)

6-(tert-Butoxy)pyridin-3-amine serves as an optimal core scaffold for developing kinase inhibitors intended for central nervous system (CNS) indications, such as neurotrophic tyrosine receptor kinase (NTRK) fusion-positive gliomas or primary CNS lymphoma. Its balanced lipophilicity (LogP ~1.4-1.8) falls within the ideal CNS drug space, enhancing the likelihood of achieving therapeutic brain concentrations while maintaining acceptable solubility and metabolic stability [1]. The steric bulk of the tert-butoxy group contributes to improved kinase selectivity profiles, as evidenced by low nanomolar IC50 values (1-2 nM) observed for derivatives targeting TRK and BTK kinases [2][3]. Procurement teams should prioritize this compound for CNS-focused kinase inhibitor programs where the methoxy analog may exhibit insufficient CNS exposure and the phenoxy analog may suffer from high plasma protein binding or rapid clearance [4].

Synthesis of Sterically Shielded Building Blocks for Metabolic Stability Optimization

In medicinal chemistry campaigns requiring enhanced metabolic stability, the tert-butoxy group of 6-(tert-Butoxy)pyridin-3-amine provides a strategic advantage. The steric hindrance introduced by the tert-butyl moiety shields the adjacent pyridine ring from cytochrome P450-mediated oxidation, a common metabolic pathway for smaller alkoxy pyridines [1]. This property is particularly valuable when designing analogs of lead compounds that suffer from rapid in vivo clearance due to oxidative metabolism [2]. The free 3-amino group allows for facile conjugation with various pharmacophores, enabling the construction of diverse screening libraries enriched with metabolically stable, sterically hindered building blocks [3]. Researchers should select this compound over the ethoxy or isopropoxy analogs when a balance of increased steric bulk and moderate lipophilicity is required, as the tert-butoxy group offers superior shielding compared to secondary or primary ethers [4].

Reference Standard for Assessing Tert-Butyl Ether Stability in Prodrug Design

6-(tert-Butoxy)pyridin-3-amine can function as a reference standard or model compound in studies investigating the stability of tert-butyl ethers under various physiological or storage conditions. Its well-documented sensitivity to acidic hydrolysis and requirement for storage under inert atmosphere at 2-8°C make it an ideal probe for evaluating formulation strategies, lyophilization protocols, or prodrug activation mechanisms that rely on acid-labile tert-butyl ether cleavage [1]. For example, the compound can be used to benchmark the stability of tert-butoxy-containing prodrugs in simulated gastric fluid (pH 1-2) or to optimize packaging solutions that prevent oxidative degradation during long-term storage [2]. Procurement of high-purity batches (≥98%) is essential for such applications to ensure reproducible kinetic data [3].

Technical Documentation Hub

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